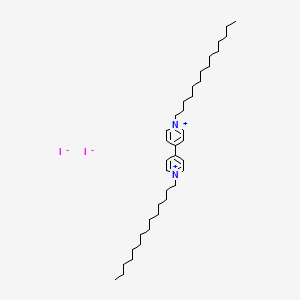![molecular formula C11H14O3 B14344350 2-[(Benzyloxy)methoxy]propanal CAS No. 91751-31-4](/img/structure/B14344350.png)
2-[(Benzyloxy)methoxy]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzyloxy)methoxy]propanal: is an organic compound with the molecular formula C11H14O3 . It is an aldehyde derivative, characterized by the presence of a benzyloxy group and a methoxy group attached to a propanal backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methoxy]propanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, methanol, and propanal.
Protection of Hydroxyl Group: Benzyl alcohol is first converted to benzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Formation of Benzyloxy Group: The benzyl chloride is then reacted with sodium methoxide (NaOMe) in methanol to form the benzyloxy group.
Aldol Condensation: The benzyloxy compound is subjected to aldol condensation with propanal in the presence of a base such as sodium hydroxide (NaOH) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)methoxy]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products
Oxidation: 2-[(Benzyloxy)methoxy]propanoic acid.
Reduction: 2-[(Benzyloxy)methoxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Benzyloxy)methoxy]propanal has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methoxy]propanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. The benzyloxy group can also participate in reactions, influencing the overall reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-[(Benzyloxy)methoxy]ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-[(Benzyloxy)methoxy]acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-[(Benzyloxy)methoxy]acetone: Similar structure but with a ketone group instead of an aldehyde.
Uniqueness
2-[(Benzyloxy)methoxy]propanal is unique due to its combination of a benzyloxy group and an aldehyde group, which imparts distinct reactivity and potential applications. The presence of both functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
91751-31-4 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(phenylmethoxymethoxy)propanal |
InChI |
InChI=1S/C11H14O3/c1-10(7-12)14-9-13-8-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 |
InChI Key |
HOLIWIAOUNQYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)OCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


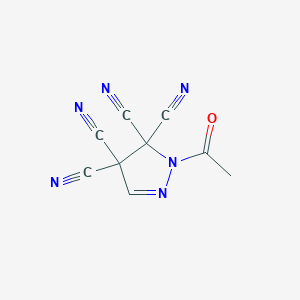
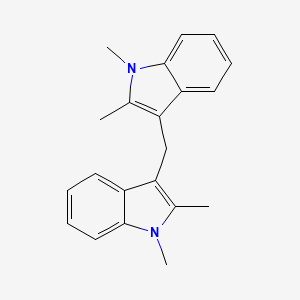
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
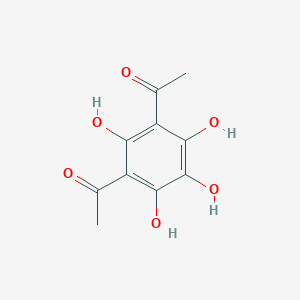
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
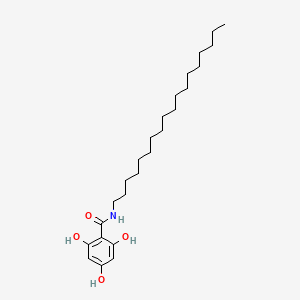
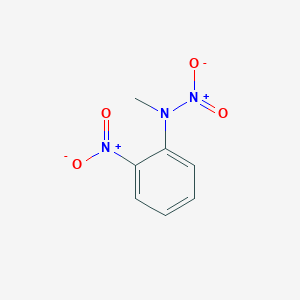
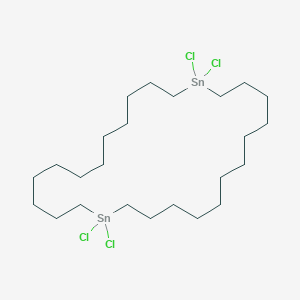
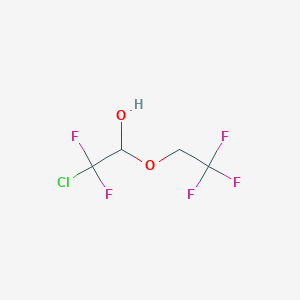
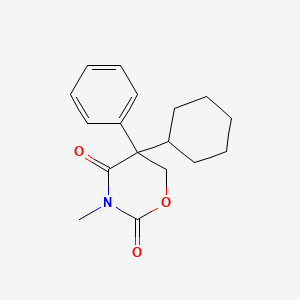
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
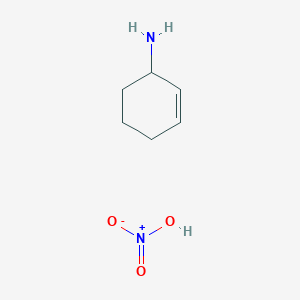
![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)
